molecular formula C22H30N2O2S B2508581 2,3,5,6-tetramethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 946363-53-7

2,3,5,6-tetramethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2508581
CAS RN: 946363-53-7
M. Wt: 386.55
InChI Key: BDIYXBJLYSRNFK-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinoline with a benzenesulfonamide moiety. This structure suggests potential biological activity, given the known properties of similar compounds. For instance, tetrahydroisoquinoline derivatives have been studied for their antiparasitic activity and as adrenergic receptor agonists . Benzenesulfonamide derivatives have been synthesized for various purposes, including vasodilatory activity and as potential cardiovascular drugs . The specific compound combines these structural features, which could imply a range of biological activities.

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reaction of sulfoxides with methylmagnesium iodide or benzylmagnesium chloride to produce sulfoxide derivatives in high enantiomeric purity . Another approach involves the amidation reaction of aminoquinoline with benzenesulfonyl chloride derivatives . These methods could potentially be adapted to synthesize the compound , with modifications to the side chains to match the specific tetramethyl and tetrahydroquinolinyl groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like 1H-NMR and mass spectrometry . These compounds often exhibit a 3D structure influenced by intramolecular interactions, such as weak hydrogen bonds, which can affect their conformational preferences and, consequently, their biological activity . The tetramethyl groups in the compound of interest could add steric bulk, potentially influencing these interactions and the overall molecular conformation.

Chemical Reactions Analysis

The benzenesulfonamide moiety in related compounds has been shown to undergo various chemical reactions. For instance, the sulfonyl group can participate in electrospray ionization mass spectrometry fragmentation pathways, which can be useful for structural analysis . The tetrahydroquinoline part of the molecule could be involved in reactions typical of aromatic amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the tetramethyl groups and the tetrahydroquinoline structure. These could affect the compound's solubility, boiling and melting points, and its stability under different conditions. The vasodilatory activity of similar compounds suggests that the compound might also interact with biological systems in a way that affects blood flow . The antiparasitic activity of related tetrahydroquinoline derivatives suggests potential applications in treating diseases caused by protozoans .

Scientific Research Applications

Synthesis and Chemical Interactions

  • The study by Gelbrich, Haddow, and Griesser (2011) on a compound closely related to the query highlights the importance of intramolecular and intermolecular hydrogen bonding in defining the chemical structure and potential reactivity of sulfonamide derivatives, suggesting a foundational basis for further chemical manipulation and application of similar compounds in various research contexts (Gelbrich et al., 2011).

Antitumor Activity

  • Alqasoumi, Al-Taweel, Alafeefy, Ghorab, and Noaman (2010) explored novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, demonstrating significant antitumor activity. This research opens the door to developing new classes of antitumor agents, highlighting the compound's potential in cancer therapy research (Alqasoumi et al., 2010).

Molecular Interactions and Inhibition

  • Bruno et al. (2017) designed a novel series of benzenesulfonamides to investigate their interactions with human carbonic anhydrases, aiming to improve selectivity towards druggable isoforms. This study illuminates the compound's application in modulating enzyme activity, with implications for drug development and therapeutic interventions (Bruno et al., 2017).

Alzheimer’s Disease Treatment

  • Makhaeva et al. (2020) synthesized new hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide, showing potential as multitarget agents for Alzheimer’s disease treatment. This research underscores the compound's relevance in addressing neurodegenerative diseases through enzyme inhibition (Makhaeva et al., 2020).

Catalysts for Chemical Reactions

  • Dayan, Kalaycioglu, Daran, Labande, and Poli (2013) focused on the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides, evaluating their efficiency as catalysts in transfer hydrogenation reactions. This highlights the compound's potential application in catalyzing significant chemical reactions, relevant to synthetic chemistry and industrial processes (Dayan et al., 2013).

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-15-13-16(2)18(4)22(17(15)3)27(25,26)23-11-10-19-8-9-21-20(14-19)7-6-12-24(21)5/h8-9,13-14,23H,6-7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIYXBJLYSRNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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